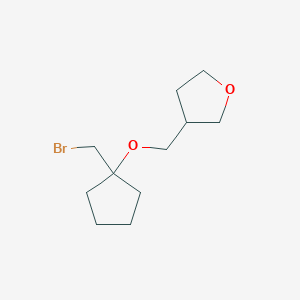
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclopentyl group attached via an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentyl derivative followed by a coupling reaction with tetrahydrofuran. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled temperatures to ensure the selective bromination of the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and modify the cyclopentyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its bromine and oxygen functionalities. The bromine atom can participate in electrophilic reactions, while the oxygen bridge can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((1-(Chloromethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Iodomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Hydroxymethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
Uniqueness
3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or functional groups may not be as effective.
Propiedades
Fórmula molecular |
C11H19BrO2 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
3-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(4-1-2-5-11)14-8-10-3-6-13-7-10/h10H,1-9H2 |
Clave InChI |
YLYIRFJDHAVRTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















